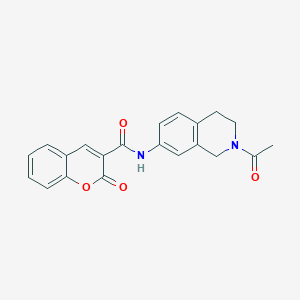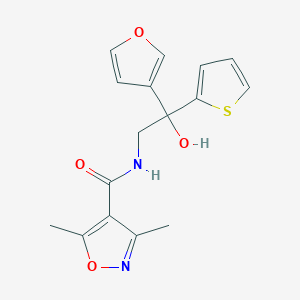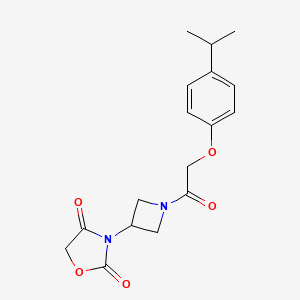
3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including an azetidin-3-yl group, an oxazolidine-2,4-dione group, and a 4-isopropylphenoxy group. The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Scientific Research Applications
Enhancement of Epoxy Resin Properties
A study by Juang et al. (2011) synthesized a reactive modifier, DOPO-tris(azetidine-2,4-dione), with the aim to enhance the thermal mechanical properties of epoxy resin. This modifier was designed to promote intermolecular interactions and tailor flexibility through the formation of unique pseudo-crosslinked polymer networks. The modified epoxy resins exhibited higher glass transition temperatures (up to 187 °C) and improved flame retardancy, demonstrating the compound's potential in creating advanced materials with enhanced performance characteristics Juang et al., 2011.
Flash Vacuum Pyrolysis and Chemical Transformations
Research by Aitken and Thomas (2002) explored the flash vacuum pyrolysis of oxazolidine-2,4-diones, leading to the extrusion of CO2 and formation of α-lactams, which further undergo fragmentation and rearrangement to yield imines and iminooxiranes. This study highlights the compound's versatility in chemical transformations, providing insights into its potential applications in synthetic organic chemistry Aitken & Thomas, 2002.
Novel Synthesis Approaches
Merino et al. (2010) reported a novel approach for synthesizing 1,3-oxazolidine-2,4-diones, demonstrating the compound's utility in preparing α-hydroxyamides with quaternary stereocenters. The study presents a two-step reaction sequence that expands the toolkit for synthetic chemists, offering new pathways for creating complex molecules with potential biological activity Merino et al., 2010.
Polymer Science Applications
Mallakpour and Rafiee (2004) conducted a study on the microwave-assisted polycondensation of 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates, resulting in novel polyureas. This work underscores the compound's relevance in polymer science, particularly in the development of materials with distinct thermal and mechanical properties Mallakpour & Rafiee, 2004.
Agricultural Fungicide Development
Famoxadone, a derivative related to the compound , was developed as a new agricultural fungicide, showcasing the oxazolidinone class's potential in addressing plant pathogens. The discovery and optimization of Famoxadone by Sternberg et al. (2001) exemplify the compound's application in developing novel fungicides, contributing significantly to agricultural sciences Sternberg et al., 2001.
Future Directions
properties
IUPAC Name |
3-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11(2)12-3-5-14(6-4-12)23-9-15(20)18-7-13(8-18)19-16(21)10-24-17(19)22/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOILQNYUQKLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)oxazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2719543.png)
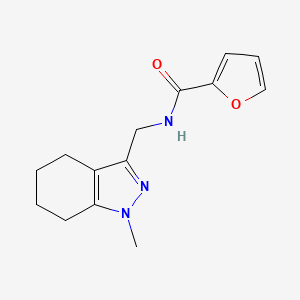
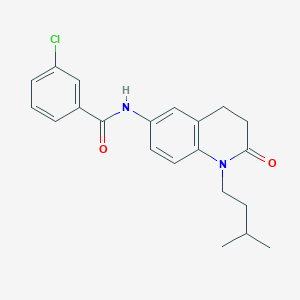
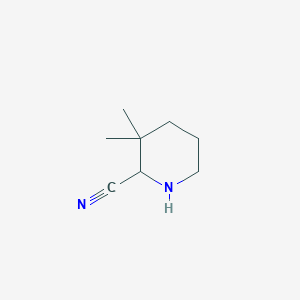
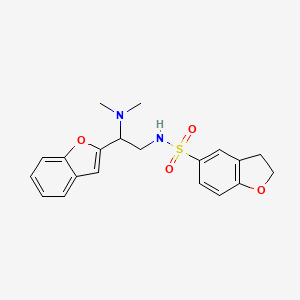
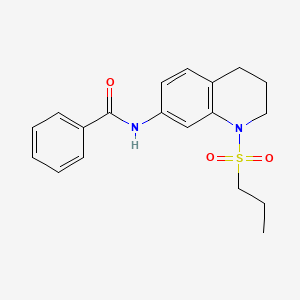
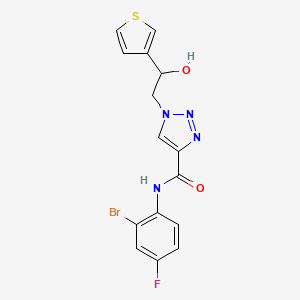
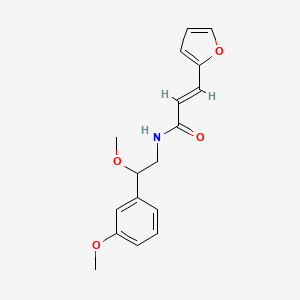
![(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2719558.png)
![4-bromo-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2719559.png)
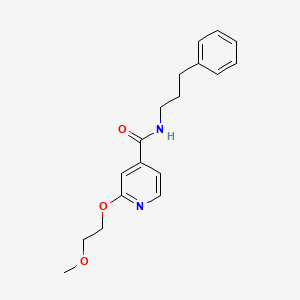
![N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2719562.png)
